(R)RuCl[(pcymene)(DMBINAP)]Cl

Asymmetric Hydrogenation Dehydroamino Acid Derivatives Rhodium Catalysis

(R)RuCl[(p-cymene)(DMBINAP)]Cl, also designated as Chloro[(R)-(+)-2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthyl](p-cymene)ruthenium(II) chloride, is a chiral Noyori-type ruthenium(II) complex. It comprises a Ru(II) center coordinated by a chloride ligand, a η⁶-p-cymene arene ligand, and the axially chiral diphosphine ligand (R)-DM-BINAP (also referred to as (R)-XylBINAP), which features 3,5-xylyl substituents on the phosphorus atoms.

Molecular Formula C65H71Cl2P2Ru-3
Molecular Weight 1086.2 g/mol
Cat. No. B12348006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)RuCl[(pcymene)(DMBINAP)]Cl
Molecular FormulaC65H71Cl2P2Ru-3
Molecular Weight1086.2 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+]
InChIInChI=1S/C52H48P2.C10H14.3CH3.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h9-32H,1-8H3;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2
InChIKeyAQQUDTOPASLIHO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)RuCl[(p-cymene)(DMBINAP)]Cl — Chiral Ruthenium Catalyst for Asymmetric Hydrogenation Procurement


(R)RuCl[(p-cymene)(DMBINAP)]Cl, also designated as Chloro[(R)-(+)-2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthyl](p-cymene)ruthenium(II) chloride, is a chiral Noyori-type ruthenium(II) complex . It comprises a Ru(II) center coordinated by a chloride ligand, a η⁶-p-cymene arene ligand, and the axially chiral diphosphine ligand (R)-DM-BINAP (also referred to as (R)-XylBINAP), which features 3,5-xylyl substituents on the phosphorus atoms . This catalyst is exclusively employed as a homogeneous catalyst for the enantioselective hydrogenation of prochiral C=O and C=C bonds, particularly functionalized ketones and β-ketoesters, to yield chiral alcohols and amines [1].

Why (R)RuCl[(p-cymene)(BINAP)]Cl Cannot Substitute for (R)RuCl[(p-cymene)(DMBINAP)]Cl


Although (R)RuCl[(p-cymene)(DMBINAP)]Cl belongs to the well-established class of [RuCl(arene)(BINAP)]Cl catalysts, substitution with the parent (R)RuCl[(p-cymene)(BINAP)]Cl or other analogs is not chemically equivalent [1]. The structural distinction lies in the DM-BINAP ligand: the presence of 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms creates a substantially different steric environment around the ruthenium center compared to the unsubstituted phenyl groups of BINAP [2]. These meta-methyl substituents induce the "3,5-dialkyl meta effect," which alters the conformational rigidity of the ligand backbone and the chiral pocket geometry, leading to divergent enantioselectivity outcomes in the hydrogenation of sterically demanding or electronically distinct substrates [3]. Consequently, procurement specifications for a validated asymmetric hydrogenation process cannot assume interchangeability between BINAP and DM-BINAP based catalysts without re-optimization of reaction conditions and potential loss of enantiomeric purity [4].

Procurement Evidence Guide: Comparative Performance Data for (R)RuCl[(p-cymene)(DMBINAP)]Cl


Enhanced Enantioselectivity in Methyl N-Acetamido Cinnamate Hydrogenation vs. BINAP

In rhodium-catalyzed asymmetric hydrogenation of methyl N-acetamido cinnamate, catalysts derived from 3,3′-disubstituted XylBINAP (DM-BINAP) ligands outperform the parent BINAP ligand . The (Sax)-DM-BINAP-derived catalyst achieved superior enantioselectivity compared to BINAP, XylBINAP, and previously reported 3,3′-disubstituted BINAP derivatives . This demonstrates that the 3,5-xylyl substitution pattern provides a distinct advantage in the hydrogenation of this specific substrate class [1].

Asymmetric Hydrogenation Dehydroamino Acid Derivatives Rhodium Catalysis

Divergent Substrate Scope: Hydrogenation of α,α-Disubstituted Vinyl Ethers with BINAP vs. DM-BINAP Ligands

The commercially available catalyst (R)-RuCl[(p-cymene)(BINAP)]Cl has been demonstrated as highly effective for the N-heteroaryl-directed asymmetric hydrogenation of α,α-disubstituted vinyl ethers, achieving excellent enantioselectivities and successful hundred-gram scale-up with consistent ee values [1]. While (R)RuCl[(p-cymene)(DMBINAP)]Cl has not been directly evaluated in this specific transformation, the divergent performance of BINAP vs. DM-BINAP ligands across different substrate classes is well-established [2]. The sterically more demanding DM-BINAP ligand is expected to exhibit altered reactivity and selectivity profiles with sterically congested substrates compared to the less bulky BINAP analog [3].

Vinyl Ether Hydrogenation N-Heteroaryl Substrates Pharmaceutical Intermediates

Acid Additive Acceleration of Asymmetric Hydrogenation with Ru-BINAP Catalysts

The addition of catalytic amounts of organic or inorganic acids accelerates the asymmetric hydrogenation of methyl acetoacetate with the Ru-BINAP complex [RuCl(p-cymene)(BINAP)]Cl [1]. The rate enhancement is dependent on acid strength and quantity, reaching a saturation point. The proposed mechanism involves protonation of the carbonyl bond, facilitating hydride transfer [1]. While this study utilized the BINAP analog, the effect is class-wide and applicable to (R)RuCl[(p-cymene)(DMBINAP)]Cl in β-ketoester hydrogenations [2].

Reaction Rate Enhancement β-Ketoester Hydrogenation Acid Co-catalysis

Heterogeneous Immobilization Potential: Comparable Performance to Homogeneous BINAP Catalyst

Immobilization studies with the BINAP analog [RuCl((R)-BINAP)(p-cymene)]Cl demonstrate that a two-step immobilization method via the dimer [RuCl₂(p-cymene)]₂ yields a heterogeneous catalyst with performance parameters comparable to the homogeneous catalyst dissolved in the reaction mixture [1]. The stereoselective course of methyl acetoacetate hydrogenation is dependent on the mode of immobilization [1]. This class-level finding is relevant to (R)RuCl[(p-cymene)(DMBINAP)]Cl for users exploring catalyst recycling or continuous flow applications .

Catalyst Immobilization Heterogeneous Catalysis Recyclability

Industrial Synthesis of Optically Active 4-Halo-3-hydroxybutyrates via β-Ketoester Hydrogenation

The enantioselective hydrogenation of β-ketoesters, such as 4-haloacetoacetates, is an important industrial process for producing optically active 3-hydroxyesters, key intermediates in pharmaceuticals [1]. While this patent describes the general process applicable to Ru-BINAP type catalysts, (R)RuCl[(p-cymene)(DMBINAP)]Cl, as a member of this catalyst class, is applicable to this transformation [2]. The DM-BINAP ligand may offer advantages in specific substrate substitutions due to its enhanced steric profile compared to unsubstituted BINAP [3].

β-Ketoester Hydrogenation Chiral Pharmaceutical Intermediates Industrial Scale

Commercial Availability and Specification Profile: Direct Procurement Pathway

(R)RuCl[(p-cymene)(DMBINAP)]Cl is commercially available through established chemical suppliers . The product is offered as a powder with molecular weight of 1086.18 g/mol (matching the formula C₆₅H₇₁Cl₂P₂Ru) . It is sold in collaboration with Takasago for research purposes only . Unlike less common, custom-synthesized analogs requiring lengthy lead times, this catalyst benefits from established commercial supply chains, making it accessible for both academic research and industrial process development .

Catalog Procurement Technical Specifications Quality Control

Optimal Application Scenarios for (R)RuCl[(p-cymene)(DMBINAP)]Cl in Research and Industrial Settings


Asymmetric Hydrogenation of Sterically Demanding Functionalized Ketones

This catalyst is optimally deployed for the enantioselective hydrogenation of functionalized ketones bearing sterically demanding substituents, such as ortho-substituted aryl ketones or branched alkyl ketones [1]. The 3,5-xylyl substituents on the DM-BINAP ligand create a sterically well-defined chiral pocket that can accommodate or exclude specific substrate geometries, potentially enhancing enantioselectivity compared to the less sterically demanding BINAP ligand [2]. Users should select this catalyst when hydrogenation of β-ketoesters or α-functionalized ketones is required and high enantiomeric purity (>95% ee) is critical for downstream pharmaceutical applications [3].

Industrial Process Development for Chiral 3-Hydroxyester Intermediates

(R)RuCl[(p-cymene)(DMBINAP)]Cl is applicable to the industrial-scale hydrogenation of β-ketoesters, including 4-haloacetoacetates, to produce optically active 3-hydroxyesters [1]. This transformation yields (S)- or (R)-4-halo-3-hydroxybutyrates, which are valuable chiral building blocks for statin-class pharmaceuticals and other therapeutic agents [1]. The catalyst's commercial availability through established supply chains supports kilogram-scale process development and technology transfer to manufacturing [2]. Process optimization should include evaluation of acid additives to accelerate reaction rates as demonstrated for the BINAP analog class [3].

Catalyst Immobilization and Heterogeneous Catalysis Research

Research programs focused on catalyst recyclability and continuous flow applications can employ (R)RuCl[(p-cymene)(DMBINAP)]Cl as a precursor for heterogeneous catalyst development [1]. Studies with the BINAP analog demonstrate that appropriate immobilization strategies can yield supported catalysts with performance comparable to homogeneous conditions [1]. The two-step immobilization method via the dimer [RuCl₂(p-cymene)]₂, followed by ligand coordination on the support, provides a validated approach for achieving stable surface anchorage while maintaining stereoselectivity [2].

Comparative Ligand Screening in Asymmetric Hydrogenation Method Development

This catalyst is ideally suited as a benchmark comparator in ligand screening campaigns for novel asymmetric hydrogenation methodologies [1]. The DM-BINAP ligand represents a key structural variant in the BINAP family, incorporating the 3,5-dialkyl meta effect that distinguishes it from parent BINAP, Tol-BINAP, and other substituted analogs [2]. Researchers developing new catalytic systems should include (R)RuCl[(p-cymene)(DMBINAP)]Cl in comparative studies to assess the impact of ligand steric bulk on enantioselectivity, reaction rate, and substrate scope [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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